N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3S/c13-7-2-1-3-9-10(7)14-12(20-9)16-15-11(17)8-6-18-4-5-19-8/h1-3,6H,4-5H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJANWWKIDMVJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NNC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide typically involves the reaction of 4-fluorobenzo[d]thiazole with 5,6-dihydro-1,4-dioxine-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO) . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, it is being studied for its potential use in treating infections and cancer.
Mechanism of Action
The mechanism of action of N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it may bind to DNA and interfere with the replication process, leading to cell death in cancer cells . Additionally, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzothiazole Derivatives
- N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 851988-47-1): This compound differs by the addition of a second fluorine atom at position 6 of the benzothiazole ring.
N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide derivatives (CAS: 1052530-89-8) :
These analogs replace the carbohydrazide group with a carboxamide linker and incorporate methoxy substituents. The absence of the hydrazide moiety reduces hydrogen-bonding capacity, which may diminish binding affinity to biological targets such as fungal enzymes .
1,4-Dioxine and Oxathiine Derivatives
- Carboxin (5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxanilide) :
A structurally related fungicide, Carboxin substitutes the benzothiazole ring with an anilide group and replaces one oxygen atom in the dioxine ring with sulfur (forming an oxathiine system). This modification increases thioamide reactivity, contributing to its mode of action as a succinate dehydrogenase inhibitor .
Triazole-Thione Hybrids
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) share fluorinated aromatic systems and heterocyclic cores. Unlike the target compound, these derivatives lack the 1,4-dioxine ring but exhibit tautomerism between thiol and thione forms, which can influence their stability and interaction with biological targets .
Physicochemical and Spectral Data Comparison
Biological Activity
N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesizing available research findings, and presenting data in tabular form for clarity.
Structural Overview
The compound features a fluorobenzo[d]thiazole moiety combined with a dioxine ring and a carbohydrazide functional group. Its molecular formula is with a molecular weight of approximately 353.84 g/mol. The structural arrangement is believed to enhance its interaction with biological targets, potentially leading to significant pharmacological effects.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit notable anticancer properties. For instance, studies have shown that benzothiazole derivatives often demonstrate cytotoxic effects against various cancer cell lines.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains fluorobenzo[d]thiazole and dioxine | Potential anticancer activity |
| 5-Fluoro-N-(piperidinyl)benzothiazole | Contains piperidine | Anticancer activity against multiple cell lines |
| N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxin-2-carboxamide | Lacks dimethylaminoethyl group | Similar anticancer properties |
The anticancer mechanism may involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Compounds within the benzothiazole family are known for their effectiveness against various bacterial strains.
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent cytotoxic effect. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.
Study 2: Mechanistic Insights
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was confirmed by flow cytometry analysis showing an increase in sub-G1 phase cells after treatment.
Study 3: Antimicrobial Screening
In vitro antimicrobial assays indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. Further investigations are required to explore its full antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
